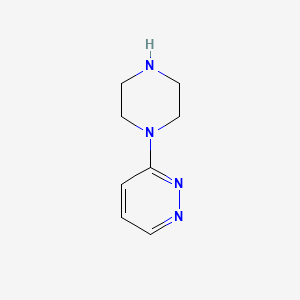
3-Piperazin-1-yl-pyridazine
Overview
Description
“3-Piperazin-1-yl-pyridazine” is a chemical compound with the molecular formula C8H12N4 . It has been used in the synthesis of structurally novel M4 antagonists . The compound is also available commercially .
Synthesis Analysis
The synthesis of “this compound” involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This reaction yields trimethoxyphenyl piperzine derivatives . Other methods of synthesis have been reported, involving the use of 1,3-diketones and a Diaza–Wittig reaction as a key step .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridazine ring attached to a piperazine ring . The exact molecular structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can couple with aromatic acid chlorides to yield trimethoxyphenyl piperzine derivatives . Other reactions include the formation of biheterocyclic compounds .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 164.21 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 41 Ų . Its exact mass and monoisotopic
Scientific Research Applications
Anti-diabetic Drug Development
Research has led to the synthesis of a family of triazolo-pyridazine-6-yl-substituted piperazines, targeting dipeptidyl peptidase-4 (DPP-4) inhibition for anti-diabetic medication development. These compounds demonstrated strong DPP-4 inhibition, antioxidant properties, and insulinotropic activities, marking their significance in diabetes treatment research (Bindu, Vijayalakshmi, & Manikandan, 2019).
Cancer Therapy
The development of AZD3514, a compound that downregulates the androgen receptor, has been explored for treating advanced prostate cancer. This research signifies the compound's potential in addressing resistance in cancer treatment, indicating a crucial application of 3-piperazin-1-yl-pyridazine derivatives (Bradbury et al., 2013).
Anti-inflammatory Agents
A study on piperazinylthienylpyridazine derivatives revealed their promising anti-inflammatory activities. These compounds, through their synthesis and evaluation, present a pathway to developing new anti-inflammatory medications, showing the versatility of this compound in medicinal chemistry (Refaat, Khalil, & Kadry, 2007).
Genotoxicity Mitigation in Drug Development
Investigations into the genotoxicity of a potent H4 receptor antagonist identified the need for modifications to the piperazine moiety to reduce genotoxicity risks. This research underscores the importance of structural consideration in the development of allergy treatments, providing insights into safer drug design (Gunduz et al., 2018).
Antimicrobial Activity
Piperazine and triazolo-pyrazine derivatives have been synthesized and shown to possess significant antimicrobial activities. These findings demonstrate the potential of this compound derivatives in combating microbial infections, further expanding their applicability in medicinal chemistry (Patil et al., 2021).
Antiviral Compounds
R 61837, a compound incorporating this compound, has been identified as a potent inhibitor of rhinoviruses. Its ability to inhibit various rhinovirus serotypes at non-toxic concentrations to host cells highlights its potential as an antiviral agent, contributing to the fight against common cold viruses (Andries et al., 2005).
Mechanism of Action
Target of Action
3-Piperazin-1-yl-pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazinone, a related compound, has been associated with a plethora of activities, suggesting that it may interact with multiple targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, pain perception, and platelet aggregation, among others .
Result of Action
Based on the known activities of related compounds, it can be inferred that this compound may have anti-inflammatory, analgesic, and antiplatelet effects .
Biochemical Analysis
Biochemical Properties
3-Piperazin-1-yl-pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities . The compound interacts with enzymes such as phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic nucleotides. Additionally, it has been found to inhibit certain kinases, thereby affecting signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular functions . The compound also modulates the activity of kinases, thereby affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antihypertensive and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism leads to the formation of several metabolites, which may have distinct biological activities . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within tissues are influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .
Properties
IUPAC Name |
3-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-8(11-10-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXOMNITKFHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453950 | |
| Record name | 3-Piperazin-1-yl-pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-56-4 | |
| Record name | 3-Piperazin-1-yl-pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperazin-1-yl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


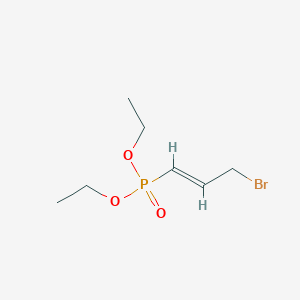


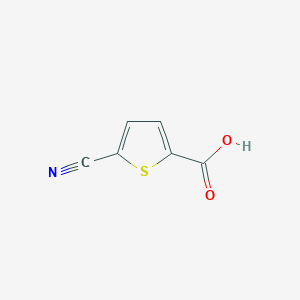
![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)
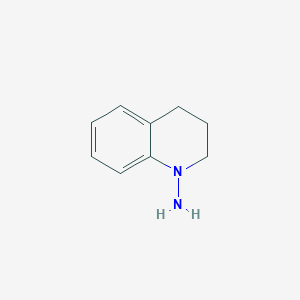
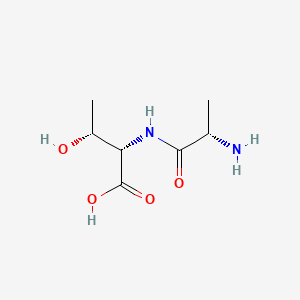
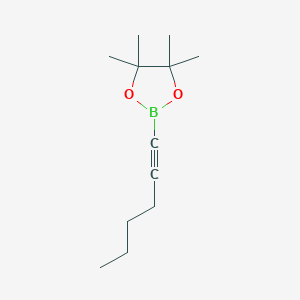

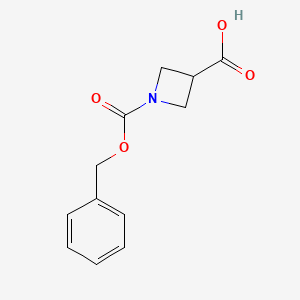
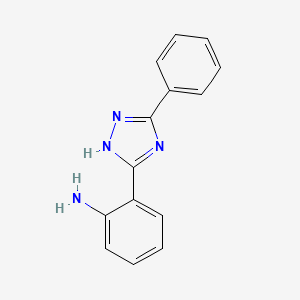
![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
